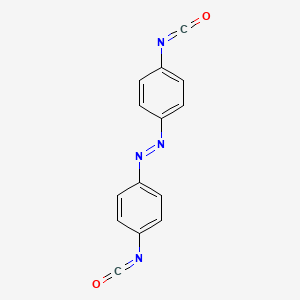
Diazene, bis(4-isocyanatophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, bis(4-isocyanatophenyl)- typically involves the reaction of 4-isocyanatobenzene with a diazene precursor. One common method is the oxidation of hydrazine with hydrogen peroxide or air, which produces diazene. This diazene can then react with 4-isocyanatobenzene to form the desired compound .
Industrial Production Methods
Industrial production of Diazene, bis(4-isocyanatophenyl)- often involves large-scale oxidation reactions under controlled conditions. The use of catalysts and specific reaction environments ensures high yield and purity of the final product. The process may also involve purification steps such as distillation or crystallization to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
Diazene, bis(4-isocyanatophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the isocyanate groups into amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, air.
Reducing Agents: Hydrazine, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: Amines.
Substitution: Ureas, carbamates.
Aplicaciones Científicas De Investigación
Diazene, bis(4-isocyanatophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of Diazene, bis(4-isocyanatophenyl)- involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols to form stable products. The diazene backbone can also participate in redox reactions, making the compound a versatile reagent in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Diimide (HN=NH):
Azobenzene: An organic diazene derivative with different substituents, used in various applications including molecular switches.
Uniqueness
Diazene, bis(4-isocyanatophenyl)- is unique due to the presence of both diazene and isocyanate functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable reagent in both research and industrial applications .
Propiedades
Número CAS |
15324-95-5 |
|---|---|
Fórmula molecular |
C14H8N4O2 |
Peso molecular |
264.24 g/mol |
Nombre IUPAC |
bis(4-isocyanatophenyl)diazene |
InChI |
InChI=1S/C14H8N4O2/c19-9-15-11-1-5-13(6-2-11)17-18-14-7-3-12(4-8-14)16-10-20/h1-8H |
Clave InChI |
IEKUVMPQNIDDPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=C=O)N=NC2=CC=C(C=C2)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


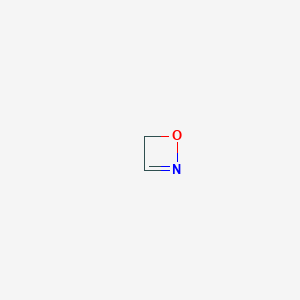
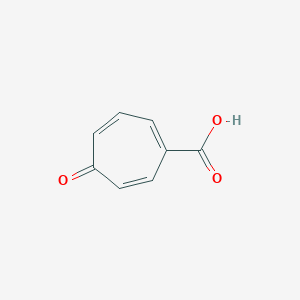
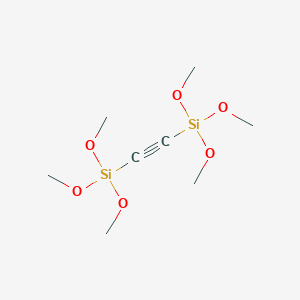
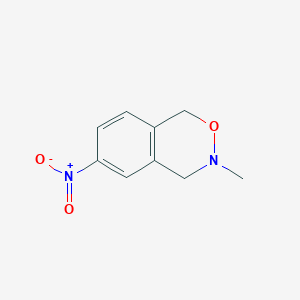

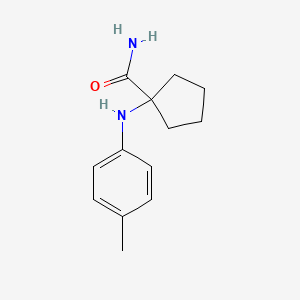


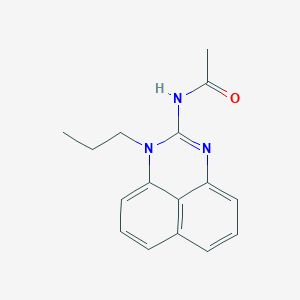
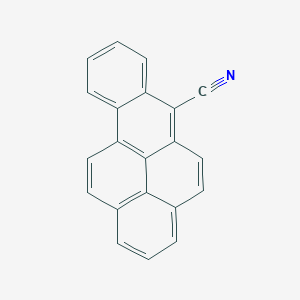
![Benzoyl chloride, 4-[(4-nitrophenyl)azo]-](/img/structure/B14718238.png)
![2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14718247.png)
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
![7-Chloro-7-phenylbicyclo[4.1.0]heptane](/img/structure/B14718252.png)
